methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Overview
Description
Synthesis Analysis
- A convenient route involves the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde derivatives under mild conditions .
Chemical Reactions Analysis
Notably, under acidic conditions, the imidazo[1,5-a]pyrimidine core undergoes a unique conversion into 3H-imidazo[4,5-b]pyridine. This transformation involves cleavage of a C–N bond and formation of a C–C bond, resembling a new version of the Dimroth rearrangement .
Scientific Research Applications
Vibrational Spectra and Molecular Structure
Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate's molecular structure and vibrational energy levels have been studied using density functional theory (DFT). The study focused on understanding the optimized bond lengths and angles, which are in good agreement with X-ray data. This research is significant for understanding the molecular behavior of this compound (Lorenc et al., 2008).
Synthesis and Reactivity
The compound has been involved in studies for synthesizing imidazo[4,5-b]pyridine derivatives. These studies explore various substitutions and modifications to the basic structure to understand its reactivity and potential applications in different fields (Bukowski, 1984), (Bukowski & Janowiec, 1996).
Research into nucleophilic substitution reactions involving this compound has been conducted to develop new synthetic pathways for various pyridine derivatives (Kalme et al., 1992).
Applications in Medicinal Chemistry
- Although information related to drug use and side effects is excluded as per the request, it's important to note that derivatives of this compound have been studied for potential antituberculotic activity (Bukowski, 1996), (Harer & Bhatia, 2015).
Analytical and Synthetic Chemistry
This compound has been used in the study of transition-metal-catalyzed arylations via C–H bond activation. This research can be vital in developing new synthetic methods in organic chemistry (Iaroshenko et al., 2012).
The synthesis of novel derivatives with antimicrobial and anticancer activity incorporating the imidazo[4,5-b]pyridine structure indicates its potential in developing new therapeutic agents (Banda et al., 2016).
Properties
IUPAC Name |
methyl 5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6(9(13)14-2)7-8(12-5)11-4-10-7/h3-4H,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWZUOWRQVDIBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=CN2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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